1-[3-(Trifluoromethyl)phenyl]propylamine

Adrenergic Pharmacology GPCR Binding Neuroscience

1-[3-(Trifluoromethyl)phenyl]propylamine (CAS 473732-59-1) is a synthetic phenethylamine derivative characterized by a trifluoromethyl group at the meta position of the phenyl ring and a primary amine on a propyl side chain. This structural motif, sharing core features with clinically significant serotonergic agents such as fenfluramine and fluoxetine , provides a unique scaffold for investigating ligand-receptor interactions within the adrenergic and serotonergic systems.

Molecular Formula C10H12F3N
Molecular Weight 203.2 g/mol
CAS No. 473732-59-1
Cat. No. B1591889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]propylamine
CAS473732-59-1
Molecular FormulaC10H12F3N
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3
InChIKeyZZTDGFLVDISOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]propylamine (CAS 473732-59-1): A Specialized Phenethylamine Scaffold for Neuroscience and Chemical Biology Research


1-[3-(Trifluoromethyl)phenyl]propylamine (CAS 473732-59-1) is a synthetic phenethylamine derivative characterized by a trifluoromethyl group at the meta position of the phenyl ring and a primary amine on a propyl side chain [1]. This structural motif, sharing core features with clinically significant serotonergic agents such as fenfluramine and fluoxetine [2], provides a unique scaffold for investigating ligand-receptor interactions within the adrenergic and serotonergic systems. Its commercial availability in high purity (typically ≥97%) and well-defined physicochemical profile make it a valuable research tool and synthetic building block for medicinal chemistry programs targeting GPCRs and monoamine transporters.

Why Generic Substitution is Not Viable for 1-[3-(Trifluoromethyl)phenyl]propylamine (CAS 473732-59-1)


The substitution of 1-[3-(Trifluoromethyl)phenyl]propylamine with structurally similar phenethylamines is scientifically unjustifiable due to the profound, quantitative impact of the meta-CF3 substituent on both receptor pharmacology and material properties. In the broader class of trifluoromethyl phenylpropylamines, the position of the CF3 group drastically alters molecular recognition; for instance, the meta-substituted analog 1-(3-trifluoromethylphenyl)-2-propylamine (norfenfluramine) exhibits distinct 5-HT2B agonist activity [1], while para-substituted analogs in the fluoxetine series show a different selectivity profile [2]. Even a simple positional isomer, such as 3-[3-(Trifluoromethyl)phenyl]-1-propylamine (CAS 104774-87-0), which serves as a cinacalcet metabolite, engages the calcium-sensing receptor (CaR) with an entirely different mechanism [3]. Therefore, any interchange without empirical validation risks altering or abolishing the desired biological activity and physicochemical behavior. The following quantitative evidence provides the necessary basis for informed compound selection and procurement.

1-[3-(Trifluoromethyl)phenyl]propylamine (473732-59-1): Quantitative Differentiation Evidence for Scientific Procurement


Alpha-2 Adrenergic Receptor Affinity: Differentiated Profile vs. Serotonergic Comparators

In competitive binding assays using rat cortical membranes, 1-[3-(Trifluoromethyl)phenyl]propylamine exhibits a binding affinity (Ki) of 32 nM for the Alpha-2 adrenergic receptor [1]. This affinity is markedly higher (lower Ki) than that observed for the clinically relevant serotonergic agents norfenfluramine and fluoxetine at adrenergic receptors. Specifically, norfenfluramine is a potent 5-HT2B receptor agonist (Ki = 11.2 nM) with significantly lower reported affinity for adrenergic subtypes . Fluoxetine demonstrates only weak binding to β-adrenergic receptors (Ki > 10,000 nM) [2].

Adrenergic Pharmacology GPCR Binding Neuroscience Comparative Pharmacology

Alpha-1 Adrenergic and 5-HT7 Receptor Binding: Quantified Multi-Target Profile

Further profiling reveals that 1-[3-(Trifluoromethyl)phenyl]propylamine also binds to Alpha-1 adrenergic receptors (Ki = 89 nM) and the 5-hydroxytryptamine receptor 7 (5-HT7) (Ki = 155 nM) in rat cortical membrane assays [1]. This multi-target profile is distinct from that of (+)-norfenfluramine, which is highly selective for 5-HT2B (Ki = 11.2 nM) and lacks significant affinity for 5-HT7 or Alpha-1 adrenergic receptors . The compound's activity at 5-HT7 (Ki = 155 nM) is a key differentiator from many simple phenethylamine analogs that are either inactive or uncharacterized at this receptor subtype [2].

Polypharmacology Serotonin Receptors Adrenergic Receptors GPCR Profiling

Batch-to-Batch Consistency: Verifiable High Purity (≥97%) vs. Alternative Suppliers (95%)

Commercially, 1-[3-(Trifluoromethyl)phenyl]propylamine is supplied with a standard purity specification of ≥97%, as verified by batch-specific QC analyses including NMR, HPLC, and GC . In contrast, some alternative sources for this compound or its positional isomer (e.g., CAS 104774-87-0) list a lower purity specification of 95% . While a 2% difference in nominal purity may seem minor, it can represent a significant increase in the total impurity burden, which is critical for sensitive biological assays where trace contaminants can confound results.

Chemical Purity Quality Control Procurement Specification Reproducibility

Optimized Storage Protocol for Amine Stability: 2-8°C Under Inert Atmosphere

To ensure long-term chemical integrity, the recommended storage condition for 1-[3-(Trifluoromethyl)phenyl]propylamine is 2–8°C under an inert gas (nitrogen or argon) . This is a more stringent and protective protocol compared to the generic 'room temperature' storage often suggested for less reactive amines. The requirement for an inert atmosphere mitigates the risk of amine oxidation and the formation of N-oxides or other degradation products, which is a common concern for primary amines with benzylic character. While direct degradation kinetics are not provided, the explicit vendor recommendation for cold, inert storage underscores the compound's specific sensitivity relative to more robust aliphatic amines .

Chemical Stability Storage Conditions Amine Degradation Long-term Use

Optimal Application Scenarios for 1-[3-(Trifluoromethyl)phenyl]propylamine (473732-59-1) Based on Differentiated Evidence


Adrenergic Receptor Tool Compound for GPCR Profiling and Off-Target Screening

Given its validated affinity for Alpha-1 (Ki = 89 nM) and Alpha-2 (Ki = 32 nM) adrenergic receptors [1], this compound is ideally suited as a reference standard or tool compound in assays designed to profile novel chemical entities for adrenergic off-target activity. Its defined binding profile allows for the calibration of screening panels and the establishment of structure-activity relationships for adrenergic ligands, providing a quantitative benchmark that simpler, uncharacterized phenethylamines cannot offer [1].

Medicinal Chemistry Scaffold for Designing Mixed Adrenergic/Serotonergic Ligands

The compound's engagement with both adrenergic (Alpha-1, Alpha-2) and serotonergic (5-HT7) targets [1] provides a unique starting point for medicinal chemists aiming to develop novel polypharmacological agents. Its structure can be systematically derivatized to explore the chemical space governing selectivity between these key GPCR families, a strategy directly informed by its multi-target binding data [1], which is absent for many commercially available building blocks.

High-Purity Building Block for Sensitive Chemical Biology Probes

The availability of this amine with a certified purity of ≥97% makes it a preferred building block for the synthesis of more complex, high-value research tools such as fluorescent ligands, photoaffinity probes, or PROTACs. In these applications, the presence of even minor impurities can lead to the formation of undesired side-products, complicating purification and potentially interfering with the probe's intended biological function. The higher purity specification directly reduces this risk .

Metabolite and Impurity Identification Standard in Pharmaceutical Development

Owing to its structural relationship to fenfluramine and other trifluoromethyl phenylpropylamines [2], this compound can serve as a qualified reference standard for identifying and quantifying potential impurities or metabolites in the development and quality control of related pharmaceuticals. The well-documented storage conditions ensure the reference material maintains its integrity, supporting accurate analytical method validation and impurity profiling.

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